molecular formula C10H9N5O B13499472 3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide

3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide

Cat. No.: B13499472
M. Wt: 215.21 g/mol
InChI Key: ZTLBZXHPXPXFNU-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyridine rings.

Chemical Reactions Analysis

3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazinamide, a related compound, is converted to its active form, pyrazine-2-carboxylic acid, by mycobacterial pyrazinamidase. This active form then disrupts the mycobacterial cell membrane potential and transport functions, leading to cell death .

Comparison with Similar Compounds

Biological Activity

3-Amino-N-pyridin-2-ylpyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H8N4O
  • Molecular Weight : 220.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting signaling pathways that are crucial in disease processes.

Potential Targets

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer and infectious diseases.
  • Receptor Binding : It may also bind to receptors that regulate physiological responses, influencing processes like inflammation and cell proliferation.

Antimycobacterial Activity

Research has indicated that derivatives of this compound exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. A study highlighted the synthesis and evaluation of various derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL against mycobacterial strains .

Anticancer Properties

In vitro studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, one study reported that certain derivatives effectively suppressed the production of D-2-hydroxyglutarate in cells expressing mutant IDH1, a target for brain cancer therapies .

Structure-Activity Relationships (SAR)

The SAR studies have elucidated how modifications to the chemical structure influence biological activity. For example, substituents on the pyrazine ring can significantly alter the potency and selectivity of the compound against specific targets.

Modification Effect on Activity
Methyl group additionIncreased potency against mycobacterial strains
Halogen substitutionsVaried effects on enzyme inhibition
Alteration in amine groupsChanges in receptor binding affinity

Study on Antimycobacterial Activity

A pivotal study evaluated several derivatives of this compound against Mycobacterium tuberculosis. The most active compounds displayed high efficacy even against drug-resistant strains, indicating their potential as new antimycobacterial agents .

Study on HDAC Inhibitors

Another study focused on synthesizing HDAC inhibitors containing a similar pyrazine moiety. The results showed that these compounds could inhibit specific HDAC subtypes with IC50 values in the low micromolar range, suggesting their potential use in cancer therapy .

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

3-amino-N-pyridin-2-ylpyrazine-2-carboxamide

InChI

InChI=1S/C10H9N5O/c11-9-8(13-5-6-14-9)10(16)15-7-3-1-2-4-12-7/h1-6H,(H2,11,14)(H,12,15,16)

InChI Key

ZTLBZXHPXPXFNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=NC=CN=C2N

Origin of Product

United States

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